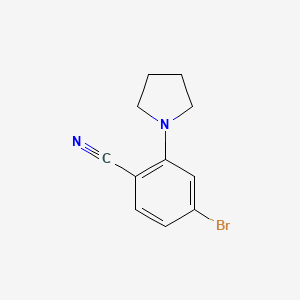

4-Bromo-2-(pyrrolidin-1-yl)benzonitrile

描述

属性

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYDMWPNRLTEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Amination of 2-Bromobenzonitrile with Pyrrolidine

- Reagents: 2-Bromobenzonitrile, pyrrolidine, base (e.g., potassium carbonate or triethylamine), solvent (e.g., dimethylformamide or acetonitrile)

- Conditions: Heating at 80–120 °C under inert atmosphere (nitrogen or argon) for several hours

- Mechanism: The lone pair on the nitrogen of pyrrolidine attacks the electrophilic aromatic carbon bearing the bromine, displacing bromide and forming the C–N bond.

- Yield: Moderate to high (typically 60–85%)

- Purification: Column chromatography or recrystallization

Palladium-Catalyzed Buchwald-Hartwig Amination

- Reagents: 2-Bromobenzonitrile, pyrrolidine, palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., BINAP or Xantphos), base (e.g., sodium tert-butoxide), solvent (e.g., toluene or dioxane)

- Conditions: Heating at 80–110 °C under inert atmosphere for 12–24 hours

- Advantages: High selectivity and yields; milder conditions; tolerance to various functional groups

- Yield: Typically 75–95%

- Purification: Chromatography to isolate pure product

Alternative Routes via Diazonium Salt Intermediate (Less Common for Pyrrolidine Substitution)

- Starting from 4-bromo-2-aminobenzonitrile, diazotization followed by substitution with pyrrolidine under copper catalysis can be employed.

- This route is more common for other amines and less frequently reported for pyrrolidine derivatives due to harsher conditions and lower selectivity.

| Method | Solvent | Base | Catalyst | Temperature (°C) | Time (hours) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Direct nucleophilic substitution | DMF, Acetonitrile | K2CO3, Et3N | None | 80–120 | 6–12 | 60–85 |

| Buchwald-Hartwig amination | Toluene, Dioxane | NaOtBu | Pd(OAc)2 + BINAP/Xantphos | 80–110 | 12–24 | 75–95 |

| Diazonium salt substitution | Aqueous HCl | CuBr | None | 0–20 | 2 | 50–70 |

- The Buchwald-Hartwig amination method is favored in recent research due to its high efficiency and mild conditions, allowing better control over purity and functional group tolerance.

- Direct amination methods require higher temperatures and longer reaction times but remain practical for large-scale synthesis.

- Purification typically involves silica gel chromatography with petroleum ether/ethyl acetate mixtures, yielding white crystalline solids.

- Characterization data from NMR, LC-MS, and elemental analysis confirm the structure and purity of the synthesized compound.

- Similar compounds such as 4-Bromo-2-(piperidin-1-yl)benzonitrile are synthesized via analogous methods but differ in ring size and steric effects, influencing reaction conditions and yields.

- The pyrrolidine ring, being a five-membered ring, offers distinct electronic and steric properties affecting nucleophilicity and binding in subsequent applications.

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct nucleophilic substitution | 2-Bromobenzonitrile, pyrrolidine, base | High temperature (80–120 °C), 6–12 h | Simple, cost-effective | Longer reaction time, moderate yields |

| Buchwald-Hartwig amination | 2-Bromobenzonitrile, pyrrolidine, Pd catalyst, ligand, base | Mild temperature (80–110 °C), 12–24 h | High yield, good selectivity | Requires expensive catalysts |

| Diazonium salt substitution | 4-Bromo-2-aminobenzonitrile, NaNO2, CuBr | Low temperature (0–20 °C), 2 h | Useful for other amines | Less common for pyrrolidine, moderate yield |

The preparation of 4-Bromo-2-(pyrrolidin-1-yl)benzonitrile is well-established through nucleophilic aromatic substitution of 2-bromobenzonitrile with pyrrolidine, either directly or via palladium-catalyzed amination. The choice of method depends on the scale, desired purity, and available resources. Recent advances favor palladium-catalyzed methods for their efficiency and selectivity. These preparation methods provide a robust foundation for the compound’s use in medicinal chemistry and materials science research.

化学反应分析

Types of Reactions

4-Bromo-2-(pyrrolidin-1-yl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

科学研究应用

Medicinal Chemistry

4-Bromo-2-(pyrrolidin-1-yl)benzonitrile has been explored for its potential as a selective androgen receptor modulator (SARM) . SARMs are designed to selectively stimulate androgen receptors, promoting anabolic effects on muscle and bone tissues while minimizing adverse effects associated with traditional anabolic steroids. This selectivity is crucial for developing safer therapeutic agents for conditions such as muscle wasting and osteoporosis.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving synthesized derivatives showed promising results against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most potent derivatives were further evaluated for their ability to inhibit tubulin polymerization and affect the cell cycle, indicating their potential as anticancer agents .

Material Science

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. It can be utilized in the development of specialty chemicals and materials with tailored properties for various industrial applications.

作用机制

The mechanism of action of 4-Bromo-2-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)benzonitrile increases electrophilicity at the nitrile group compared to the electron-donating pyrrolidine in the target compound, influencing reactivity in cross-coupling reactions .

Functional Group Variations

Key Findings :

- Epoxy vs. Pyrrolidine : The epoxy group in (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile enables ring-opening reactions, offering synthetic versatility absent in the target compound .

- Benzonitrile vs. Benzoyl : Replacing the nitrile with a benzoyl group (as in 1-[4-Bromo-2-(trifluoromethyl)benzoyl]pyrrolidine) shifts reactivity toward nucleophilic acyl substitution, expanding utility in amide bond formation .

生物活性

4-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a bromobenzonitrile moiety linked to a pyrrolidine ring. This structure is significant for its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

1. Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, a related benzonitrile derivative demonstrated broad-spectrum antibacterial efficacy against enteric pathogens. The mechanism involved inducing stress on the bacterial cell envelope, leading to cell death through the dissipation of the proton motive force (PMF) .

2. Selective Androgen Receptor Modulation

This compound derivatives have been investigated as selective androgen receptor modulators (SARMs). Research has shown that these compounds can exhibit anabolic effects on muscle tissues while minimizing adverse effects on prostate tissues. This selectivity is crucial for developing therapies aimed at muscle wasting diseases without exacerbating prostate-related conditions .

3. Neuropharmacological Effects

The compound has also been evaluated for its central nervous system (CNS) activity. In vivo studies suggest that it may enhance cognitive functions and attention, making it a candidate for treating neurodegenerative disorders . The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, which are essential for their efficacy in CNS applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Androgen Receptors : The compound binds selectively to androgen receptors, modulating their activity and promoting anabolic processes in muscle tissues while avoiding stimulation of the prostate .

- Bacterial Cell Targets : The antimicrobial mechanism involves disrupting the integrity of bacterial cell membranes and altering intracellular ATP levels, leading to cell death .

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies have shown that derivatives of this compound possess favorable bioavailability and metabolic stability. For example, one study reported a bioavailability of approximately 74% in NMRI mice with a half-life of around 1 hour, indicating potential for effective dosing regimens in therapeutic applications .

常见问题

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-Bromo-2-(pyrrolidin-1-yl)benzonitrile with high purity?

- Methodology : A two-step approach is commonly employed:

Diazotization and bromination : Start with 2-(pyrrolidin-1-yl)benzonitrile. Use tert-butyl nitrite and copper(II) bromide in acetonitrile under controlled temperatures (0–20°C) to introduce bromine at the para position. This method achieves ~82% yield in analogous systems .

Purification : Recrystallize using ethanol or dichloromethane/hexane mixtures to remove unreacted precursors. Monitor purity via HPLC (≥98%) .

- Key Considerations : Avoid excess brominating agents to prevent polybromination.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Analysis :

- 1H NMR : Expect aromatic protons as doublets (δ 7.53–7.44 ppm) and pyrrolidine protons as a multiplet (δ 3.3–1.8 ppm) .

- 13C NMR : The nitrile carbon typically resonates at ~116 ppm, while the pyrrolidine carbons appear between 45–25 ppm .

Q. What safety protocols are essential during handling?

- PPE : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Work in a fume hood due to potential cyanide release from nitrile degradation.

- Spill Management : Neutralize with sodium hypochlorite solution and adsorb with vermiculite .

Advanced Research Questions

Q. How can contradictions in NMR data arising from solvent or temperature effects be resolved?

- Approach :

Solvent Screening : Compare DMSO-d6 vs. CDCl3 to identify shifts caused by hydrogen bonding.

Variable-Temperature NMR : Analyze dynamic effects (e.g., pyrrolidine ring puckering) by collecting spectra at 25°C and −40°C .

- Validation : Cross-reference with computational chemistry (DFT) to predict chemical shifts and confirm assignments .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Guided Design :

- Meta-Directing Effects : The nitrile group deactivates the ring, favoring bromination at the para position. Use steric hindrance from the pyrrolidine group to block ortho substitution .

- Catalytic Systems : Explore Pd-catalyzed C–H activation for selective functionalization (e.g., adding sulfur-containing groups) .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

- DFT Workflow :

Optimize Geometry : Use Gaussian09 with B3LYP/6-31G(d) to model the ground-state structure.

Frontier Molecular Orbitals : Calculate HOMO/LUMO energies to identify sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Validation : Compare predicted activation barriers with experimental yields (e.g., Pd-mediated couplings achieve >75% efficiency in similar systems) .

Q. What methodologies address low yields in macrocyclic derivatives of this compound?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。